molecular formula C14H11ClN4 B2855418 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 126158-50-7

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No. B2855418
CAS RN: 126158-50-7
M. Wt: 270.72
InChI Key: SMMFXLVRYUSFGX-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, also known as CCTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCTA belongs to the class of triazole compounds and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is not fully understood. However, it has been proposed that 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins. 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has also been shown to inhibit the production of reactive oxygen species (ROS) and increase the levels of glutathione, an antioxidant. Additionally, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been reported to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent pharmacological effects at low concentrations. However, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has not been extensively studied in animal models, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. One potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, the anti-inflammatory and antibacterial properties of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine could be further explored for the development of new anti-inflammatory and antibacterial drugs. Another potential direction is to investigate the mechanism of action of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in more detail, which could lead to the development of more potent and selective 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine analogs. Overall, the study of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves the reaction of 3-chlorophenyl isocyanate with phenyl hydrazine in the presence of sodium acetate and acetic acid. The resulting product is then cyclized with sodium azide to form 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The yield of the synthesis method is reported to be around 50-60%.

Scientific Research Applications

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of cytokines and prostaglandins. Additionally, 4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been shown to possess antibacterial activity against gram-positive bacteria.

properties

IUPAC Name

5-(3-chlorophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-6-4-5-10(9-11)13-14(16)19(18-17-13)12-7-2-1-3-8-12/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMFXLVRYUSFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

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